molecular formula C28H23FN2O2 B2555008 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-08-2

13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2555008
CAS No.: 860787-08-2
M. Wt: 438.502
InChI Key: AQHSBOITVUOPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture incorporates an indoloacridine core, a structure of high interest in medicinal chemistry. The indole scaffold is known to be a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties . The acridine moiety, structurally related to anthracene, is another heterocycle with significant research history. Acridine derivatives are recognized for their ability to intercalate with DNA and RNA, making them valuable tools for studying nucleic acid interactions and mechanisms of action that can lead to frameshift mutations . The specific substitution pattern on this core—featuring a 2-fluorobenzyl group at the 13-position and methoxy groups at the 8- and 11-positions—is designed to modulate the compound's electronic properties, lipophilicity, and interaction with biological targets. This makes it a promising candidate for investigations in oncology research, particularly in exploring mechanisms of action related to topoisomerase inhibition or as a modulator of efflux transporters like P-glycoprotein, similar to other acridine-based research compounds . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacologically active probe in biochemical assays to explore novel signaling pathways and develop new therapeutic agents.

Properties

IUPAC Name

13-[(2-fluorophenyl)methyl]-8,11-dimethoxy-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23FN2O2/c1-32-24-13-14-25(33-2)27-21(24)15-17-11-12-20-19-8-4-6-10-23(19)31(28(20)26(17)30-27)16-18-7-3-5-9-22(18)29/h3-10,13-15H,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHSBOITVUOPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine (CAS: 860787-08-2) is a synthetic compound belonging to the indoloacridine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

The molecular formula of this compound is C28H23FN2O2, with a molecular weight of approximately 438.49 g/mol. The predicted boiling point is around 669.7 °C, and it has a density of 1.28 g/cm³ .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various precursors to achieve the desired indoloacridine structure. The specific synthetic routes can vary but generally include steps for forming the indole and acridine frameworks followed by functionalization to introduce the fluorobenzyl and methoxy groups .

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. It has been shown to exhibit significant cytotoxicity in vitro:

  • Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values of 6.17 μM for HCT116, 11.21 μM for MCF7, and 12.49 μM for A549 cells .

These results indicate that the compound may act as a potent inhibitor of tumor cell proliferation.

The mechanism by which this compound exerts its antitumor effects appears to involve interaction with the p53-MDM2 and p53-MDMX pathways. Research indicates that it can upregulate p53 expression while downregulating MDM2 and MDMX levels in treated cells. This suggests a potential mechanism where the compound interrupts the negative regulation of p53 by MDM2 and MDMX, leading to enhanced apoptosis in cancer cells .

Comparative Biological Activity

CompoundCell LineIC50 (μM)Mechanism
This compoundHCT1166.17p53 activation
This compoundMCF711.21p53 activation
This compoundA54912.49p53 activation
Nutlin-3a (control)HCT116~18.51MDM2 antagonist

Case Studies

A notable study focused on the structural activity relationship (SAR) of various indolone derivatives including this compound. The findings highlighted that modifications in the molecular structure significantly influenced binding affinities towards MDM2 and MDMX proteins . The study concluded that compounds with higher affinities demonstrated better antitumor efficacy.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds in the indoloacridine class exhibit significant anticancer properties. The compound under discussion has been evaluated for its antitumor activity against various human cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) employed a single-dose assay across a panel of approximately sixty cancer cell lines. The compound demonstrated promising results with a mean growth inhibition (GI) value of 15.72 μM and a total growth inhibition (TGI) value of 50.68 μM, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

In addition to its anticancer activity, 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine has also shown antimicrobial properties.

Case Study: Antimicrobial Activity Assessment

A recent investigation into the antimicrobial efficacy of various derivatives revealed that compounds similar to this indoloacridine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the structure enhances their biological activity against pathogens .

Structure-Activity Relationship

The structural features of this compound contribute significantly to its biological activities. The fluorobenzyl group appears to enhance lipophilicity and cellular uptake, while the methoxy groups may influence receptor binding and interaction with biological targets.

Potential for Drug Development

Given its promising pharmacological profiles, this compound is a candidate for further development as a therapeutic agent in oncology and infectious diseases. The drug-like properties assessed through SwissADME indicate favorable parameters for oral bioavailability and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine (Target Compound) 2-fluorobenzyl, 8,11-dimethoxy C₂₉H₂₃FN₂O₂ ~450.5 Hypothesized TADF properties; potential antitumor activity (inferred from fluorinated analogs)
13-(2-methylbenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine 2-methylbenzyl, 8,11-dimethoxy C₂₉H₂₆N₂O₂ 434.5 Used as a precursor in OLED materials; methyl group enhances electron-donating capacity
13,13-dimethyl-5-phenyl-11,13-dihydro-5H-indolo[2,3-b]acridine (A) 13,13-dimethyl, 5-phenyl C₂₇H₂₂N₂ 374.5 TADF emitter with high photoluminescence quantum yield (PLQY) in OLEDs
9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine 9-chloro, 7-phenyl C₂₅H₁₇ClN₂ 380.9 Antitumor activity; synthesized via SnO₂ nanoparticle-mediated reactions
5-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-13,13-dimethyl-8-phenyl-8,13-dihydro-5H-indolo[3,2-a]acridine (34AcCz-Trz) 13,13-dimethyl, 8-phenyl, triazine acceptor C₄₃H₃₃N₅ 631.8 Efficient TADF emitter in OLEDs; deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates (0.15, 0.09)

Key Structural and Functional Differences

This could enhance charge-transfer efficiency in optoelectronic applications. Methoxy groups at positions 8 and 11 stabilize the aromatic system via electron donation, similar to methyl groups in compound A ().

Biological Activity: Fluorinated acridines (e.g., 3,11-difluoro-6,8,13-trimethylquinoacridinium methosulfate) show enhanced DNA intercalation and antitumor activity compared to non-fluorinated analogs (). The target compound’s fluorine atom may similarly improve bioavailability or target binding.

Optoelectronic Performance :

  • The 13,13-dimethyl substitution in compound A increases steric hindrance, reducing aggregation-caused quenching (ACQ) and improving PLQY in OLEDs . In contrast, the target compound’s 2-fluorobenzyl group may alter intermolecular interactions, affecting exciton lifetime.

Research Findings from Analogous Compounds

  • TADF Applications: Acridine derivatives with strong electron-donating groups (e.g., 13,13-dimethyl) paired with weak acceptors (e.g., triazine in 34AcCz-Trz) achieve deep-blue emission with CIE y < 0.1, critical for display technologies . The target compound’s methoxy groups may enable similar TADF behavior but require empirical validation.
  • Antitumor Potential: Chlorinated indoloacridines (e.g., 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine) exhibit cytotoxicity via topoisomerase inhibition . Fluorination in the target compound could modulate selectivity or potency.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine?

  • Answer: Begin with a literature review to identify analogous indoloacridine syntheses, focusing on fluorobenzyl derivatives and methoxy group incorporation . Optimize reaction conditions (e.g., temperature, catalysts) using a split-plot experimental design to test variables like solvent polarity and reaction time . Purify intermediates via column chromatography and confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Monitor fluorobenzyl coupling efficiency via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the compound’s physicochemical properties for preliminary studies?

  • Answer: Determine solubility in solvents (e.g., DMSO, ethanol) using gravimetric analysis and UV-Vis spectroscopy. Measure logP values via shake-flask method with octanol/water partitioning . Assess thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For crystallinity, perform X-ray diffraction (XRD) on single crystals grown via slow evaporation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Answer: Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables . Use meta-analysis to reconcile discrepancies, applying statistical tools like ANOVA to evaluate batch-to-batch variability or impurity effects . Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) . Theoretical frameworks, such as structure-activity relationship (SAR) models, should guide hypothesis testing .

Q. What experimental designs are optimal for studying its interaction with biological targets (e.g., DNA topoisomerases)?

  • Answer: Employ molecular docking simulations (AutoDock Vina) to predict binding modes, followed by isothermal titration calorimetry (ITC) to quantify binding constants . Validate with enzymatic inhibition assays (e.g., gel electrophoresis for DNA cleavage) and cellular imaging (confocal microscopy for subcellular localization) . Use a randomized block design to account for inter-experimental variability .

Q. How can environmental fate and ecotoxicological impacts be systematically assessed?

  • Answer: Design a long-term study (≥3 years) to monitor degradation pathways (photolysis, hydrolysis) using LC-MS/MS . Evaluate bioaccumulation in model organisms (Daphnia magna, zebrafish) via OECD 305 guidelines. For abiotic transformations, simulate environmental conditions (pH, UV exposure) and analyze metabolites . Incorporate probabilistic risk assessment models to estimate ecological thresholds .

Methodological Frameworks

Q. How to integrate this compound into existing pharmacological theories (e.g., multi-target drug design)?

  • Answer: Align with conceptual frameworks like polypharmacology by profiling activity across kinase panels and epigenetic targets (e.g., HDACs) . Use systems biology approaches (network pharmacology) to map interactions and identify synergistic pathways . Validate hypotheses via CRISPR-Cas9 gene knockout models to confirm target relevance .

Q. What strategies address low solubility in preclinical testing?

  • Answer: Employ co-solvents (PEG 400, cyclodextrins) or nanoformulation (liposomes, polymeric nanoparticles) . Characterize stability via dynamic light scattering (DLS) and in vitro release studies (dialysis membrane method). Use a factorial design to optimize formulation parameters (e.g., surfactant concentration, particle size) .

Data Analysis & Reporting

Q. How to ensure reproducibility in spectroscopic data interpretation?

  • Answer: Adopt standardized protocols (IUPAC guidelines) for NMR peak assignment and MS fragmentation patterns . Share raw data in open-access repositories (e.g., Zenodo) and use electronic lab notebooks for traceability . Cross-check with computational tools (e.g., ACD/Labs or MestReNova) for spectral prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.